molecular formula C7H7F2N B1380739 3,6-Difluoro-2-methylaniline CAS No. 1515352-04-1

3,6-Difluoro-2-methylaniline

Cat. No.: B1380739
CAS No.: 1515352-04-1
M. Wt: 143.13 g/mol
InChI Key: MDITWCBKTOPBBJ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) is a fluorinated organic compound with the molecular formula C 7 H 7 F 2 N and a molecular weight of 143.13 g/mol . As a substituted aniline, it serves as a versatile building block in medicinal chemistry and materials science research. The incorporation of fluorine atoms into organic compounds is a well-established strategy to profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability . This makes this compound a valuable precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where fluorine substitution can drastically alter biological activity and selectivity . Researchers utilize this compound as a key synthon for constructing heterocyclic systems and functionalized aromatic structures. Its structure, featuring both an amine group and fluorine substituents, allows for selective functionalization, enabling its use in nucleophilic substitution reactions or as a coupling partner in metal-catalyzed cross-coupling reactions. The specific steric and electronic effects imparted by the 2-methyl and 3,6-difluoro substitution pattern can be leveraged to direct regiochemistry in subsequent synthetic steps. This product is intended for research applications only and must be handled by qualified professionals in a well-equipped laboratory.

Properties

IUPAC Name

3,6-difluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITWCBKTOPBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 2-methylfluorobenzene followed by reduction to obtain the desired aniline derivative. Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated aromatic compounds under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

3,6-Difluoro-2-methylaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and stability, making it a valuable component in drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of several APIs, particularly those targeting bacterial infections. For instance, it has been reported that derivatives of this compound exhibit potent antimicrobial activity against resistant strains of bacteria.

Case Study:
A study highlighted the synthesis of a novel fluoroquinolone derivative from this compound, which demonstrated enhanced antibacterial properties compared to non-fluorinated analogs. The introduction of fluorine atoms at specific positions significantly improved the compound's efficacy against Gram-positive bacteria .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential as a herbicide and insecticide. The fluorine substituents are known to improve the metabolic stability of agrochemicals, leading to prolonged efficacy in agricultural applications.

Herbicidal Activity

Research has indicated that formulations containing this compound exhibit effective herbicidal activity against a range of weed species. The compound's ability to disrupt plant growth at low concentrations makes it a candidate for environmentally friendly herbicides.

Data Table: Herbicidal Efficacy Comparison

CompoundConcentration (g/L)Efficacy (%)
This compound0.585
Non-fluorinated analog0.560
Commercial herbicide1.090

Material Science Applications

The unique properties of this compound also extend into material science, particularly in the development of polymers and coatings.

Polymer Synthesis

Fluorinated compounds are known for their hydrophobic properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal resistance.

Case Study:
A recent study demonstrated that polymers synthesized with this compound as a monomer exhibited improved thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Mono-Fluoro-Methylanilines

a. 3-Fluoro-2-methylaniline (C₇H₈FN, MW 125.14 g/mol)

  • Substituents : Methyl at position 2, fluorine at position 3.
  • Properties : Higher basicity compared to 3,6-difluoro derivatives due to fewer electron-withdrawing groups. Used as a synthetic intermediate with 98+% purity (Thermo Scientific) .
  • Applications : Common in fine chemical synthesis but lacks the dual fluorine-mediated stability seen in 3,6-difluoro analogs.

b. 2-Fluoro-6-methylaniline (C₇H₈FN, MW 125.14 g/mol)

  • Substituents : Fluorine at position 2, methyl at position 6.
  • Limited data on specific applications .

Key Insight : The additional fluorine at position 6 in 3,6-Difluoro-2-methylaniline reduces basicity and enhances steric hindrance, influencing its interaction with biological targets or catalysts .

Difluorinated Aniline Derivatives

2-(Difluoromethylsulphonyl)-6-fluoroaniline (C₇H₆F₃NO₂S, MW 225.19 g/mol)

  • Substituents : Fluorine at position 6, difluoromethylsulphonyl group at position 2.
  • Properties : The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity and reactivity in nucleophilic substitutions.
  • Applications : Versatile in pharmaceuticals and agrochemicals but requires stringent handling due to irritancy .

Comparison : Unlike this compound, this compound’s sulfonyl group expands its utility in creating sulfonamide-based drugs but complicates synthesis due to higher molecular complexity.

Methyl-Substituted Anilines

Dimethylaniline (C₈H₁₁N, MW 121.18 g/mol)

  • Substituents : N,N-dimethyl groups.
  • Properties : Electron-donating methyl groups increase basicity and lipophilicity. Highly toxic, requiring controlled industrial use .
  • Applications : Primarily in dye manufacturing, contrasting with fluorinated anilines’ roles in precision drug synthesis.

Key Insight : Fluorination in this compound reduces toxicity risks compared to dimethylaniline while improving target selectivity in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Hazards
This compound C₇H₇F₂N 143.13 2-CH₃, 3-F, 6-F Pharmaceutical intermediates
3-Fluoro-2-methylaniline C₇H₈FN 125.14 2-CH₃, 3-F High-purity synthesis
2-Fluoro-6-methylaniline C₇H₈FN 125.14 2-F, 6-CH₃ Limited data on applications
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S 225.19 6-F, 2-(CF₂SO₂) Agrochemicals, irritant handling
Dimethylaniline C₈H₁₁N 121.18 N,N-dimethyl Dye synthesis, high toxicity

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in this compound decreases amine basicity, enhancing stability in acidic environments—critical for drug bioavailability .
  • Synthetic Utility : Compared to dimethylaniline, fluorinated analogs offer safer profiles and tailored reactivity, though synthesis costs are higher .
  • Pharmacological Potential: While 2',2'-difluorodeoxycytidine (Gemcitabine, ) demonstrates fluorine’s role in nucleoside drug efficacy, this compound’s applications remain exploratory, likely in kinase inhibitors or herbicides .

Biological Activity

3,6-Difluoro-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal and biological research due to its unique chemical properties and potential applications in drug development. This article delves into the biological activity of this compound, exploring its mechanism of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions and a methyl group at the 2 position. This specific arrangement contributes to its distinct chemical and physical properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, which can lead to increased potency in biological systems. The compound may inhibit or activate specific biochemical pathways depending on the target molecules involved.

Applications in Biological Research

1. Medicinal Chemistry:
Research is ongoing to evaluate the potential of this compound as a pharmaceutical agent. Its unique properties make it a valuable scaffold for developing new drug candidates, particularly in targeting diseases where fluorinated compounds have shown improved efficacy and reduced side effects.

2. Enzyme Interaction Studies:
Studies have utilized this compound to investigate its interactions with various enzymes. For example, its role in inhibiting specific pathways has been explored, providing insights into how fluorinated compounds can modulate biological processes.

3. Synthesis of Bioactive Compounds:
this compound serves as an intermediate in synthesizing more complex organic molecules that exhibit biological activity. This includes the development of fluorinated analogs of known drugs.

Case Studies

  • Antiproliferative Activity:
    A study assessing the antiproliferative effects of fluorinated compounds found that derivatives of this compound exhibited significant activity against various cancer cell lines. The structural modifications influenced their efficacy, highlighting the importance of fluorination in enhancing biological activity .
  • Inhibition Studies:
    Research demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to its structural characteristics, which allow for effective binding to enzyme active sites .

Comparative Analysis with Similar Compounds

Compound NamePosition of FluorineBiological Activity
3-Fluoro-2-methylaniline3Moderate activity
4-Fluoro-2-methylaniline4Lower activity
2,6-Difluoroaniline2 & 6High activity
This compound 3 & 6 High potency against cancer cell lines

The unique positioning of the fluorine atoms in this compound contributes to its enhanced stability and reactivity compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for 3,6-Difluoro-2-methylaniline, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and reduction steps. For example, nitration of 2-methylaniline derivatives followed by fluorination using fluorinating agents (e.g., HF or KF in polar solvents) and subsequent catalytic hydrogenation or metal-assisted reduction. Key parameters include:
  • Temperature control : Maintaining 30–50°C during fluorination to avoid side reactions .
  • Catalyst selection : Palladium on carbon (Pd/C) for efficient nitro-group reduction .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
    Purification via column chromatography or recrystallization improves yield.

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Use a non-polar capillary column (e.g., DB-5) with flame ionization detection (FID) to assess purity .
  • HPLC : Employ a C18 reverse-phase column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) for quantification .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR resolves fluorine substituent positions, while 1H^{1}\text{H} NMR identifies methyl and aromatic protons. Coupling constants (e.g., JFFJ_{F-F}) confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of this compound derivatives during scale-up?

  • Methodological Answer : Discrepancies often arise from:
  • Heat transfer inefficiencies : Use jacketed reactors for uniform temperature control in gram-scale syntheses .
  • Mixing limitations : Optimize stirring rates (≥500 rpm) to ensure reagent homogeneity.
  • Purification challenges : Replace column chromatography with fractional distillation or crystallization for bulk quantities.
    Comparative studies using Design of Experiments (DoE) can identify critical factors (e.g., solvent volume, catalyst loading) affecting yield .

Q. What strategies minimize regioisomeric by-products during fluorination steps in this compound synthesis?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to ortho/para positions, guiding fluorine substitution .
  • Low-temperature fluorination : Conduct reactions at –10°C to suppress thermodynamic by-products.
  • In situ monitoring : Use HPLC to track reaction progress and terminate before by-product formation .
    Post-synthesis, regioisomers can be separated via preparative HPLC or chiral stationary phases.

Q. How does this compound serve as a precursor in synthesizing fluorinated heterocycles?

  • Methodological Answer : The compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions. Applications include:
  • Pyridine derivatives : React with malononitrile under basic conditions to form fused pyridine rings .
  • Pharmaceutical intermediates : Couple with boronic acids via Suzuki-Miyaura cross-coupling to introduce aryl groups .
    Computational modeling (DFT) predicts reactive sites and guides functionalization .

Key Considerations for Researchers

  • Safety : Handle fluorinated intermediates in fume hoods; avoid exposure to HF .
  • Data Validation : Cross-reference NMR and MS data with computational predictions to resolve structural ambiguities .
  • Scalability : Pilot small-scale reactions (<1g) before transitioning to gram quantities to optimize conditions .

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